molecular formula C7HBr2ClF4 B6311872 2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride CAS No. 1357627-30-5

2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride

Cat. No.: B6311872
CAS No.: 1357627-30-5
M. Wt: 356.34 g/mol
InChI Key: GUNKACQRXGMHKU-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7HBr2ClF4. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride typically involves the halogenation of a suitable precursor. One common method is the bromination of 5-chloro-2,3,6-trifluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the halogenated benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with methoxy or tert-butyl groups.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives of the compound.

Scientific Research Applications

2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the halogen atoms can participate in various substitution and addition reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are typically related to the functional groups present on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzotrifluoride: Similar in structure but lacks the bromine atoms.

    1,4-Dibromo-2,5-difluorobenzene: Contains bromine and fluorine atoms but lacks the chlorine and trifluoromethyl group.

    3,5-Dibromo-4-chlorotoluene: Similar halogenation pattern but with a methyl group instead of a trifluoromethyl group

Uniqueness

2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride is unique due to the combination of bromine, chlorine, and fluorine atoms along with a trifluoromethyl group. This unique combination imparts specific chemical properties, making it valuable for various synthetic and industrial applications.

Properties

IUPAC Name

3,4-dibromo-1-chloro-2-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2ClF4/c8-4-2(7(12,13)14)1-3(10)6(11)5(4)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNKACQRXGMHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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